molecular formula C21H26N2O3S B2467839 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide CAS No. 955225-13-5

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide

Cat. No.: B2467839
CAS No.: 955225-13-5
M. Wt: 386.51
InChI Key: NHYKMNCYQHEOGH-UHFFFAOYSA-N
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Description

N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a chemical compound for research and experimental use only. It is strictly not for diagnostic, therapeutic, or personal use. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide spectrum of biological activities . The specific modification with a tosyl (p-toluenesulfonyl) group at the N-2 position is a motif of significant research interest. Studies on structurally similar N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent cytotoxicity against human cancer cell lines, such as MOLT-3 (leukemia) and HepG2 (liver carcinoma), making them promising scaffolds in anticancer research . Furthermore, N-sulfonyl tetrahydroisoquinoline derivatives have also been investigated for their antimicrobial and antifungal properties, highlighting the versatility of this chemical class in infectious disease research . The pivalamide (tert-butylcarboxamide) group at the 7-position is a common moiety used to modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which can influence its behavior in biological systems. The integration of these functional groups makes this compound a compound of interest for further investigation in various biochemical and pharmacological studies.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-5-9-19(10-6-15)27(25,26)23-12-11-16-7-8-18(13-17(16)14-23)22-20(24)21(2,3)4/h5-10,13H,11-12,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYKMNCYQHEOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Price (1g)
This compound C₂₁H₂₆N₂O₃S 386.07 Tetrahydroisoquinoline Tosyl (position 2), Pivalamide (position 7) N/A
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Pyridine Chloro, Formyl, Iodo, Pivalamide $500
2-Chloro-6-iodo-3-pivalamidoisonicotinic acid C₁₁H₁₂ClIN₂O₃ 382.58 Pyridine Chloro, Iodo, Carboxylic Acid, Pivalamide $500
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide C₁₃H₁₈ClIN₂O₃ 412.65 Pyridine Chloro, Iodo, Dimethoxymethyl, Pivalamide $500

Key Observations :

Core Structure: The target compound’s tetrahydroisoquinoline core is bicyclic, enhancing conformational rigidity compared to the monocyclic pyridine derivatives. This difference may influence solubility, bioavailability, and intermolecular interactions .

Substituent Diversity :

  • The tosyl group in the target compound is unique, offering sulfonyl functionality absent in the pyridine analogs. This group may enhance stability or serve as a synthetic handle for further modifications.
  • Pyridine derivatives feature halogens (Cl, I) and oxygen-containing groups (formyl, carboxylic acid, dimethoxymethyl), which could facilitate cross-coupling reactions, metal coordination, or hydrogen bonding .

Molecular Weight and Complexity: The target compound’s molecular weight (386.07 g/mol) is intermediate between the lighter pyridine derivatives (366.58–382.58 g/mol) and the heavier dimethoxymethyl-substituted analog (412.65 g/mol).

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide (CAS No. 955225-13-5) is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The structure of this compound features a tosyl group attached to the tetrahydroisoquinoline core, which is further linked to a pivalamide moiety. This unique combination contributes to its distinct chemical and biological properties.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight386.51 g/mol
CAS Number955225-13-5
StructureChemical Structure

The specific biological activity of this compound is not fully elucidated; however, it is hypothesized to share mechanisms with other tetrahydroisoquinoline derivatives. These compounds are known to exhibit various biological activities including:

  • Antineuroinflammatory Effects : Some tetrahydroisoquinoline derivatives have been shown to reduce neuroinflammation, which is crucial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Research indicates that these compounds may possess activity against various pathogens.
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects on cancer cells.

Research Findings

Research studies have explored the biological activities of related tetrahydroisoquinoline derivatives. For instance, a study highlighted the synthesis of novel tetrahydroquinoline derivatives that exhibited significant in vitro antitumor activity with IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .

Comparative Biological Activity Table

CompoundIC50 (µg/mL)Reference
Doxorubicin37.5
This compoundTBDCurrent Study
Novel Tetrahydroquinoline Derivative2.5 - 12.5

Neurodegenerative Disorders

Tetrahydroisoquinoline derivatives have shown promise in the treatment of neurodegenerative disorders due to their neuroprotective and anti-inflammatory properties. For example, compounds similar to this compound have been investigated for their ability to modulate pathways involved in neuroinflammation.

Antimicrobial Activity

Studies have also evaluated the antimicrobial potential of tetrahydroisoquinoline derivatives against various bacterial strains. Compounds with similar structures have been reported to inhibit bacterial growth effectively.

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